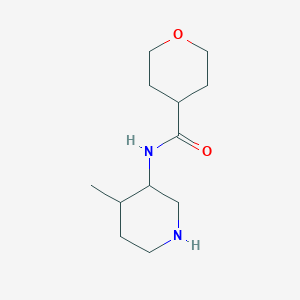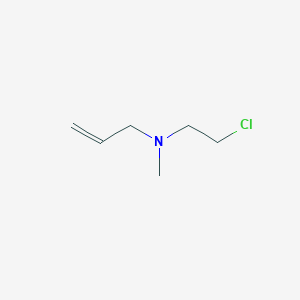![molecular formula C8H11NO4 B13197393 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(Propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Propan-2-yloxy)phenyl]acetic acid: Similar in structure but lacks the oxazole ring.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar in having the propan-2-yloxy group but differs in the overall structure.
Uniqueness
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(3-propan-2-yloxy-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)12-7-3-6(13-9-7)4-8(10)11/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
BRCJNVJUGPAYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NOC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


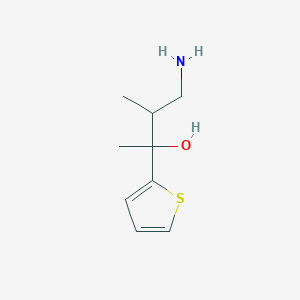
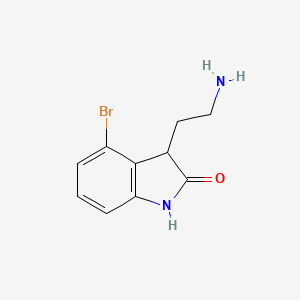
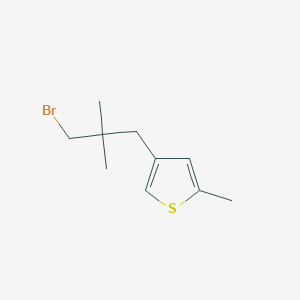
![2-[(2-Iodophenyl)methoxy]acetic acid](/img/structure/B13197325.png)
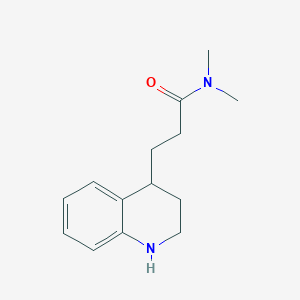
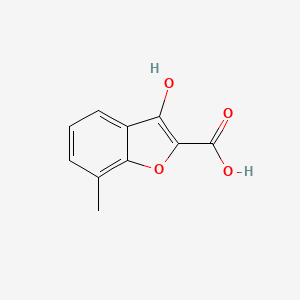
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
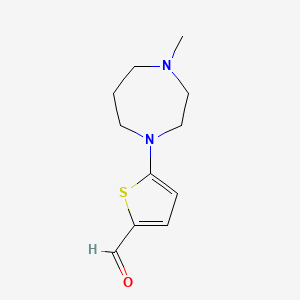
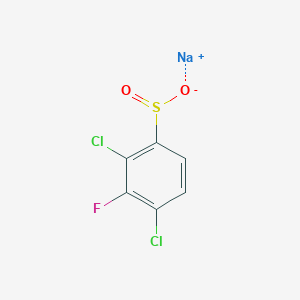
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
